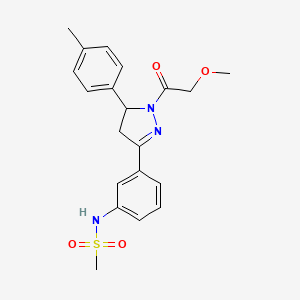

N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-[2-(2-methoxyacetyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-14-7-9-15(10-8-14)19-12-18(21-23(19)20(24)13-27-2)16-5-4-6-17(11-16)22-28(3,25)26/h4-11,19,22H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETOVIDTNVBVRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)COC)C3=CC(=CC=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves the reaction between 2-methoxyacetyl chloride and 1-(3-aminophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole. This reaction occurs under mild conditions in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out in a solvent like dichloromethane at room temperature, yielding the compound in good to excellent yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve batch or continuous flow processes to ensure efficient and scalable synthesis. Optimized reaction conditions, such as controlled temperature, pressure, and stoichiometry, are essential to maximize the yield and purity of the final product. Techniques like crystallization, filtration, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions: N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation and coupling reactions, expanding its utility in synthetic chemistry.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize the methoxyacetyl group to form corresponding carboxylic acid derivatives.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to yield alcohol derivatives.

Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can introduce halogen atoms into the aromatic ring, offering additional functionalization opportunities.

Major Products: The major products formed from these reactions vary based on the reagents and conditions used. For example:

Oxidation reactions yield carboxylic acids.

Reduction reactions yield alcohols or amines.

Substitution reactions yield halogenated derivatives.

Scientific Research Applications

The compound N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds extensive use in various scientific research areas:

Chemistry: Its unique structure allows for the study of its reactivity and mechanism in organic synthesis, aiding in the development of new synthetic methodologies.

Biology: The compound's potential biological activity is explored for its interaction with various enzymes and receptors, contributing to a better understanding of biochemical pathways.

Medicine: It holds promise as a lead compound for developing new pharmaceuticals due to its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: The compound can be used as a precursor for the synthesis of more complex molecules, serving as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes, receptors, or ion channels. Its methoxyacetyl and methanesulfonamide groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biochemical responses, such as inhibition or activation of specific pathways, ultimately exerting its biological effects.

Comparison with Similar Compounds

N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be compared with similar compounds to highlight its uniqueness. Similar compounds may include:

N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

N-(3-(1-(2-chloroacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

N-(3-(1-(2-methoxyacetyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

These compounds share structural similarities but differ in functional groups or substitution patterns, leading to variations in their chemical reactivity, biological activity, and potential applications. The presence of the methoxyacetyl group in this compound, for instance, imparts distinct properties that set it apart from its analogs.

Biological Activity

N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound belonging to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated using the carrageenan-induced paw edema model in rats, demonstrating a reduction in inflammation comparable to standard anti-inflammatory agents like Indomethacin .

2. Antioxidant Properties

Molecular docking studies suggest that the compound has excellent antioxidant capabilities. The presence of methoxy and sulfonamide groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress .

3. Anticancer Activity

Pyrazole derivatives have shown promising anticancer activity. For example, similar compounds have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), exhibiting IC50 values indicating potent antiproliferative effects. The mechanism is believed to involve the inhibition of specific kinases associated with tumor growth .

4. Enzyme Inhibition

The compound has been identified as a reversible non-competitive inhibitor of monoamine oxidase (MAO), with significant selectivity factors indicating its potential use in treating conditions related to neurotransmitter imbalances .

Enzyme Interaction

The interaction of this compound with various enzymes has been explored:

- Monoamine Oxidase Inhibition : The compound's structure allows it to bind effectively to the active site of MAO, preventing the breakdown of neurotransmitters such as serotonin and dopamine.

- Cyclooxygenase Inhibition : Similar pyrazole compounds have shown effectiveness in inhibiting COX enzymes, which play a critical role in the inflammatory process .

Case Study 1: Anti-inflammatory Effects

In a study involving acute inflammation models in rats, the administration of this compound resulted in a statistically significant reduction in paw swelling compared to control groups (p < 0.05). This suggests that the compound may be developed as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

A series of tests on human cancer cell lines showed that this compound inhibited cell proliferation at concentrations as low as 0.08 µM for MCF-7 cells. This activity was attributed to its ability to induce apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.